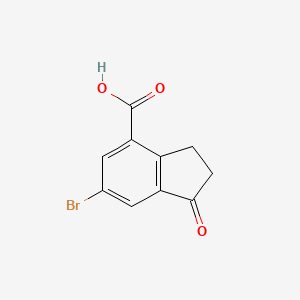

6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

CAS No.: 866848-85-3

Cat. No.: VC7851153

Molecular Formula: C10H7BrO3

Molecular Weight: 255.06

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866848-85-3 |

|---|---|

| Molecular Formula | C10H7BrO3 |

| Molecular Weight | 255.06 |

| IUPAC Name | 6-bromo-1-oxo-2,3-dihydroindene-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrO3/c11-5-3-7-6(1-2-9(7)12)8(4-5)10(13)14/h3-4H,1-2H2,(H,13,14) |

| Standard InChI Key | OIDIHMHLTYUHPH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O |

| Canonical SMILES | C1CC(=O)C2=C1C(=CC(=C2)Br)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a dihydroindene core fused with a benzene ring. Key features include:

-

Position 1: A ketone group contributing to electrophilic reactivity.

-

Position 4: A carboxylic acid enabling acid-base chemistry and conjugate transformations.

-

Position 6: A bromine atom facilitating nucleophilic substitution and metal-catalyzed couplings.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.065 g/mol |

| Exact Mass | 253.958 Da |

| Topological Polar Surface Area (TPSA) | 54.37 Ų |

| LogP (Octanol-Water) | 2.28 |

The relatively high LogP value indicates moderate lipophilicity, suggesting solubility in organic solvents like dichloromethane or tetrahydrofuran . The polar surface area reflects hydrogen-bonding capacity, critical for crystal lattice stabilization.

Synthesis and Industrial Production

Cyclization Strategies

A pivotal step in synthesizing the indene backbone involves Friedel-Crafts acylation or acid-catalyzed cyclization. For example, 2-cyanophenylpropionic acid undergoes cyclization using aluminum chloride (AlCl₃) and sodium chloride (NaCl) at 140°C for 2 hours, yielding 4-cyano-1-indanone with 73.56% efficiency . Adapting this method, bromination of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid could proceed via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS).

Proposed Synthesis Pathway

-

Cyclization:

-

Bromination:

-

Reagents: Br₂ in dichloromethane (DCM) at 0–25°C.

-

Selectivity: Directed by the electron-withdrawing carboxylic acid group, favoring bromination at position 6.

-

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| Cyclization | AlCl₃, NaCl, 140°C, 2h | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 73.56% |

| Bromination | Br₂, DCM, 0°C | 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | ~65%* |

*Estimated based on analogous bromination reactions.

Scalability and Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Automated systems minimize human exposure to bromine, while in-line analytics (e.g., HPLC) ensure batch consistency.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid at position 4 undergoes typical acylations:

Esterification

Reaction with methanol under acid catalysis produces methyl esters, enhancing solubility for further reactions:

Amide Formation

Activation via thionyl chloride (SOCl₂) generates the acyl chloride, which couples with amines:

Bromine Reactivity

The bromine atom at position 6 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Using palladium catalysts, aryl boronic acids replace bromine with aryl groups:

| Reaction | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 6-Aryl-1-oxo-indene-4-carboxylic acid |

Ketone Transformations

The ketone at position 1 undergoes nucleophilic additions or reductions:

Reduction to Alcohol

Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol:

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound’s polyfunctionality makes it a candidate for protease inhibitor scaffolds. For instance, indanone derivatives exhibit affinity for kinase domains, suggesting potential in oncology therapeutics.

Materials Science

Bromine’s electron-withdrawing effect modulates the indene core’s electronic properties, enabling applications in:

-

Organic semiconductors: As electron-deficient moieties in donor-acceptor polymers.

-

Luminescent materials: Bromine-heavy atoms enhance phosphorescence via spin-orbit coupling.

Comparative Analysis with Analogues

| Compound | Molecular Weight | LogP | Reactivity Highlights |

|---|---|---|---|

| 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 190.16 | 1.89 | Base for further functionalization |

| 6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | 255.06 | 2.28 | Enhanced cross-coupling capability |

The bromine substituent increases molecular weight by 64.90 g/mol and LogP by 0.39, reflecting greater hydrophobicity and improved suitability for Suzuki couplings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume